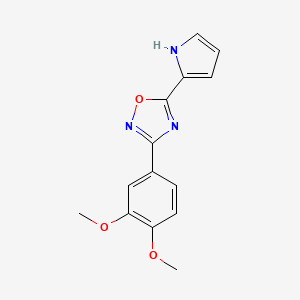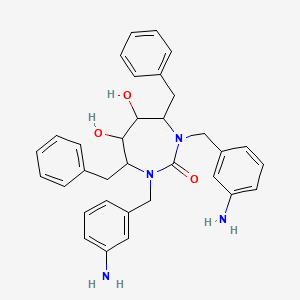
Mozenavir (stereochemistry undefined)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It acts as an HIV protease inhibitor, binding to this target with high affinity . Despite promising results in early testing, Mozenavir was unsuccessful in human clinical trials. studies continue into related derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mozenavir involves the preparation of cyclic urea-based human immunodeficiency virus type-1 protease inhibitors. The process includes the substitution of P1/P1’ residues . The detailed synthetic route and reaction conditions are documented in various medicinal chemistry journals .
Industrial Production Methods
Industrial production methods for Mozenavir are not extensively documented due to its investigational status. the synthesis generally follows standard pharmaceutical manufacturing practices, including large-scale synthesis, purification, and quality control processes.
Analyse Des Réactions Chimiques
Types of Reactions
Mozenavir undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving Mozenavir include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product.
Major Products Formed
The major products formed from the reactions involving Mozenavir are typically derivatives that retain the core structure of the compound while introducing modifications to enhance its antiviral activity .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying protease inhibitors.
Biology: Investigated for its interactions with viral proteins and its potential to inhibit viral replication.
Medicine: Explored as a treatment for HIV/AIDS and other viral infections, including SARS-CoV-2.
Mécanisme D'action
Mozenavir exerts its effects by inhibiting the HIV protease enzyme, which is essential for the maturation of infectious viral particles. By binding to the active site of the protease, Mozenavir prevents the cleavage of the Gag-Pol polyprotein, thereby inhibiting viral replication . The molecular targets and pathways involved include the HIV protease enzyme and related viral proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ritonavir: Another HIV protease inhibitor with a similar mechanism of action.
Indinavir: An HIV protease inhibitor used in combination therapy for HIV/AIDS.
Saquinavir: One of the first HIV protease inhibitors developed.
Uniqueness of Mozenavir
Mozenavir is unique due to its high affinity for the HIV protease enzyme and its specific binding interactions. Despite its failure in clinical trials, it serves as a valuable model for studying protease inhibitors and developing new antiviral agents .
Propriétés
Numéro CAS |
257295-75-3 |
|---|---|
Formule moléculaire |
C33H36N4O3 |
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H36N4O3/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26/h1-18,29-32,38-39H,19-22,34-35H2 |
Clé InChI |
KYRSNWPSSXSNEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


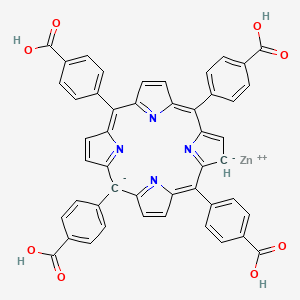
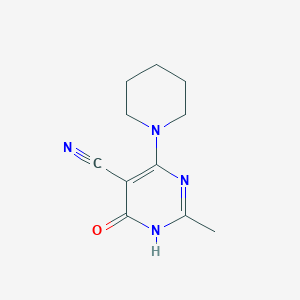
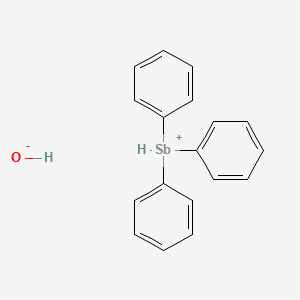
![2-(Methylthio)benzo[D]thiazole-6-sulfonyl chloride](/img/structure/B12509341.png)
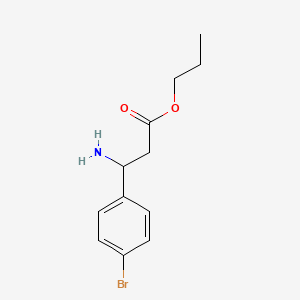

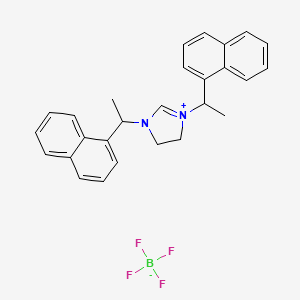
![2-Isopropylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12509362.png)
![Butyl({[4-({4-[2-(4-{4-[(butyldimethylammonio)methyl]benzamido}phenyl)ethenyl]phenyl}carbamoyl)phenyl]methyl})dimethylazanium dichloride](/img/structure/B12509369.png)
![N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide](/img/structure/B12509376.png)
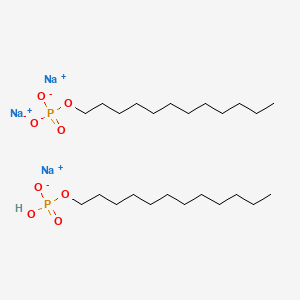
![N-[2-(diphenylphosphanyl)-1-[2-(diphenylphosphanyl)-4,5-dimethoxyphenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12509382.png)
![4,5,5-triphenyl-2-[2-(4,5,5-triphenyl-4H-1,3-oxazol-2-yl)propan-2-yl]-4H-1,3-oxazole](/img/structure/B12509387.png)
